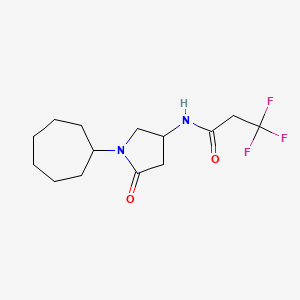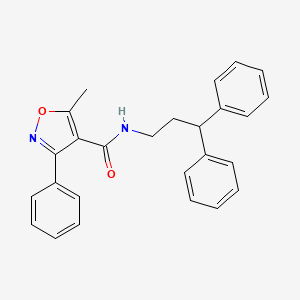
N-hexyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide, commonly known as HOTFM, is a synthetic compound that belongs to the furanone family. HOTFM has been synthesized for its potential use as a drug in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of HOTFM is not fully understood. However, studies have suggested that HOTFM may act by inhibiting bacterial cell wall synthesis, disrupting bacterial membrane integrity, and inhibiting fungal ergosterol biosynthesis. Additionally, HOTFM may induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting tumor cell proliferation.
Biochemical and Physiological Effects:
HOTFM has been shown to have minimal toxicity towards mammalian cells and has no significant effects on cell viability or proliferation. However, HOTFM has been shown to have some cytotoxic effects on cancer cells, which may be attributed to its antitumor activity. HOTFM has also been shown to have some immunomodulatory effects, such as inducing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HOTFM in lab experiments include its broad-spectrum antibacterial and antifungal activity, its minimal toxicity towards mammalian cells, and its potential use as an antitumor agent. However, the limitations of using HOTFM in lab experiments include its relatively low solubility in water, which may limit its use in certain experimental conditions, and its potential to interact with other drugs or compounds.
Zukünftige Richtungen
For research on HOTFM include optimizing the synthesis method to improve the yield and purity of the compound, investigating the mechanism of action in more detail, and exploring the potential use of HOTFM in combination with other drugs or compounds for enhanced therapeutic effects. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of HOTFM in vivo, as well as its potential side effects and toxicity. Overall, HOTFM has shown promising potential as a therapeutic agent in various scientific research applications, and further research is warranted to fully explore its potential.
Synthesemethoden
The synthesis of HOTFM involves a multi-step process that includes the reaction of 3,4-dihydro-2H-pyran with N-hexylamine, followed by the reaction of the resulting product with phenyl isocyanate. The final step involves the oxidation of the intermediate product with potassium permanganate to produce HOTFM. The yield of HOTFM can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
HOTFM has been extensively studied for its potential use in various scientific research applications, including as an antibacterial agent, antifungal agent, and antitumor agent. HOTFM has been shown to have broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). HOTFM has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, HOTFM has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-11-18-17(20)14-12-15(19)21-16(14)13-9-6-5-7-10-13/h5-7,9-10,14,16H,2-4,8,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSBNYMQEOKXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1CC(=O)OC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046441.png)
![[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6046449.png)
![N-[3-(4-bromo-2-chlorophenoxy)propyl]-1,2-ethanediamine oxalate](/img/structure/B6046457.png)
![ethyl 3-(3-methoxybenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6046461.png)

![5-(3-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6046504.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide hydrochloride](/img/structure/B6046510.png)
![methyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6046513.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide](/img/structure/B6046526.png)
![2-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6046531.png)
